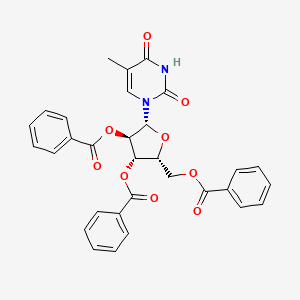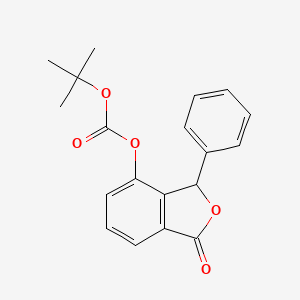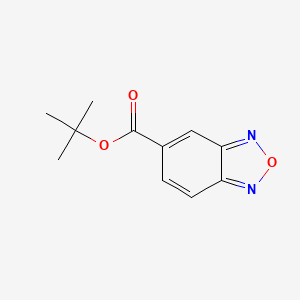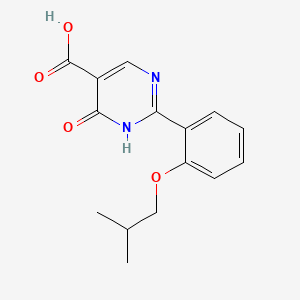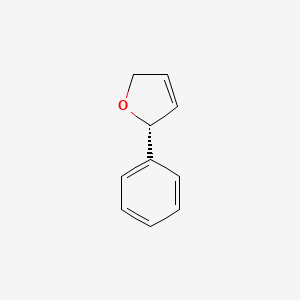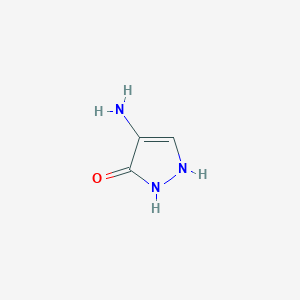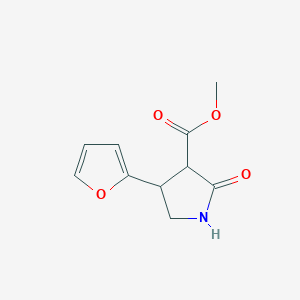
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methoxyguanidine under specific conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . This method is advantageous due to its eco-friendly nature and high yield. The reaction conditions usually include grinding the reactants together, which facilitates the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also interfere with nucleic acid synthesis, thereby inhibiting the growth and proliferation of microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: This compound is structurally similar but lacks the methoxyguanidine group, which may result in different biological activities.
4,6-Dimethylpyrimidin-2-yl)guanidines: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C8H13N5O |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)-1-methoxyguanidine |
InChI |
InChI=1S/C8H13N5O/c1-5-4-6(2)11-8(10-5)12-7(9)13-14-3/h4H,1-3H3,(H3,9,10,11,12,13) |
Clé InChI |
GRSLKNSASALPRK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\N)/NOC)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)NOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



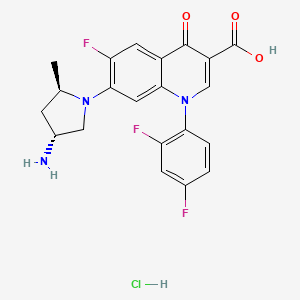


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)

